N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is a compound with significant potential across various scientific fields due to its complex structure and biological activity. This compound, being part of the pyrazolopyrimidine family, is characterized by its multi-ring system, combining pyrazole and pyrimidine moieties, which contribute to its diverse reactivity and interaction with biological targets.
Mechanism of Action
Target of Action
The primary target of the compound N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound interacts with its target Akt kinases by inhibiting their activity . This inhibition is achieved through an ATP-competitive mechanism , which means the compound competes with ATP for binding to the kinase, thus preventing the phosphorylation process that Akt kinases would normally perform .
Biochemical Pathways
By inhibiting Akt kinases, this compound affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway, which is involved in cell cycle progression, growth, and survival . Inhibition of Akt leads to a decrease in the phosphorylation of downstream biomarkers, disrupting the normal functioning of this pathway .
Pharmacokinetics
The compound this compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . These properties suggest that the compound has a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which impacts its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the phosphorylation of Akt and downstream biomarkers . This leads to the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide involves several key steps:
Step 1: Synthesis of the 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine intermediate. This typically involves a cyclization reaction using 3-chlorobenzylamine and appropriate pyrazole derivatives under specific conditions.
Step 2: Introduction of the methyl group at the 3rd position on the pyrazole ring. This often requires selective methylation using reagents like methyl iodide in the presence of a base.
Step 3: Coupling the 3-fluorobenzoyl chloride with the prepared pyrazolo[3,4-d]pyrimidine intermediate to form the final compound. This acylation reaction is typically performed using a base such as triethylamine.
Industrial Production Methods: Industrial scale production would necessitate optimization of the above synthetic routes to improve yield and purity while ensuring cost-effectiveness and scalability. This involves:
Optimization of reaction conditions: Such as temperature, solvent, and reagent concentrations.
Implementation of continuous flow chemistry: For more efficient synthesis.
Purification steps: Including recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions at various positions on the pyrazole ring, especially at the methyl group.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings provide sites for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions depend on the substituents; common reagents include halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products: The products of these reactions can include modified pyrazolopyrimidines, with different substituents or functional groups, leading to potentially new derivatives with varied biological activities.
Scientific Research Applications
- Chemistry::
Catalysis: This compound can serve as a catalyst or a catalyst precursor in organic reactions.
Material Science: Its derivatives can be explored for use in the creation of new materials with unique properties.
- Biology::
Molecular Probes: It can be used as a probe to study biological systems, given its ability to interact with various biomolecules.
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions, aiding in the study of enzyme mechanisms.
- Medicine::
Drug Development: Due to its complex structure, it holds promise for the development of new pharmaceuticals, particularly for targeting specific molecular pathways.
Diagnostic Agents: It could be explored for use in diagnostic imaging or as a marker in various assays.
- Industry::
Agriculture: Its derivatives may be used as pesticides or herbicides.
Polymer Science: Potential applications in the development of new polymers with advanced properties.
Comparison with Similar Compounds
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide is unique due to its specific substitution pattern and ring structure, which distinguishes it from other pyrazolopyrimidine derivatives. Similar compounds include:
1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amine : Lacks the fluorobenzamide component.
**3-methyl-1
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-8-19(28-22(32)14-4-2-6-16(24)9-14)31(29-13)21-18-11-27-30(20(18)25-12-26-21)17-7-3-5-15(23)10-17/h2-12H,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWILDBTBIDGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.